5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β-Amino Alcohol Precursors
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one serves as a key intermediate in the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which are crucial for creating β-amino alcohols, β-blockers, and azasugar derivatives. Its electrochemical transformations facilitate the diastereoselective formation of enantiopure 4,5-disubstituted 2-oxazolidinones, demonstrating significant flexibility in substituent variations (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).
Conversion to 2-Oxazolidones
This compound undergoes smooth and selective conversion with primary aliphatic amines into 5-substituted 4-hydroxy-2-oxazolidones. These derivatives are useful in synthesizing oxazolin-2-ones and phenyl-2-oxazolidones through chemical reactions like dehydration and phenylation (Matsuura, Kunieda, & Takizawa, 1977).
Electrochemical Oxidation as a Building Block
Direct electrochemical oxidation of this compound provides a pathway for the synthesis of enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These compounds hold pharmacological significance and serve as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).
Synthesis of Protease Inhibitors
N-protected 5-chloromethyl-5-hydroxy-3-oxazolidines derived from this compound are pivotal in producing α-aminoalkyl-α′-chloromethylketone derivatives. These derivatives are valuable intermediates for several protease inhibitors (Onishi, Hirose, Nakano, Nakazawa, & Izawa, 2001).
Potential Psychotropic Drug Precursor
This compound, along with its derivatives, is being explored for its potential as a psychotropic drug. Preliminary clinical data suggest antidepressive activity in humans, indicating its significance in the field of psychopharmacology (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).
Novel Synthesis of Functionalized Oxazolidinones
The compound is instrumental in the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, offering a streamlined approach to producing enantiomerically pure oxazolidinone derivatives (Park, Kim, Sim, Pyun, Lee, Choi, Lee, Chang, & Ha, 2003).
Safety and Hazards
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJWPLPRXWMHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.